(4-Aminobutyl)urea hydrochloride CAS 1310964-83-0 properties
(4-Aminobutyl)urea hydrochloride CAS 1310964-83-0 properties
An In-Depth Technical Guide to (4-Aminobutyl)urea Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
(4-Aminobutyl)urea hydrochloride, with CAS Number 1310964-83-0, is a fine chemical that presents as the hydrochloride salt of N-carbamoylputrescine. While specific literature on this salt is sparse, its core structure, derived from putrescine (1,4-diaminobutane), places it at the intersection of classical organic synthesis and biochemistry. Putrescine and its derivatives, the polyamines, are fundamental regulators of cell growth, differentiation, and proliferation. Consequently, (4-Aminobutyl)urea hydrochloride serves as a valuable building block and research tool for scientists exploring the polyamine pathway or developing novel therapeutics that target cellular proliferation.
This guide provides a comprehensive overview of the known properties of (4-Aminobutyl)urea hydrochloride and its free base, N-carbamoylputrescine. It offers a scientifically grounded, representative synthesis protocol, explores its established biological context, and discusses its potential applications in drug discovery and development. Given the limited direct data on the hydrochloride salt, this document synthesizes information from analogous structures and established chemical principles to provide a robust technical resource.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development. Below are the key identifiers for (4-Aminobutyl)urea hydrochloride and its corresponding free base, N-carbamoylputrescine.
Table 1: Core Chemical Identifiers
| Identifier | (4-Aminobutyl)urea hydrochloride | N-carbamoylputrescine (Free Base) | Source(s) |
| CAS Number | 1310964-83-0 | 6851-51-0 | [1],[2] |
| Molecular Formula | C₅H₁₄ClN₃O | C₅H₁₃N₃O | [1],[2] |
| Molecular Weight | 167.64 g/mol | 131.18 g/mol | [1],[2] |
| IUPAC Name | (4-aminobutyl)urea;hydrochloride | 4-aminobutylurea | [2] |
| Common Synonyms | 1-(4-Aminobutyl)urea hydrochloride | N-carbamoylputrescine, 4-aminobutylurea | [2] |
| SMILES Code | O=C(N)NCCCCN.[H]Cl | C(CCNC(=O)N)CN | [1],[2] |
| InChIKey | Not available for salt | YANFYYGANIYHGI-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | (4-Aminobutyl)urea hydrochloride | N-carbamoylputrescine (Free Base) | Source(s) |
| Appearance | Data not available (likely a white to off-white solid) | Data not available | |
| Boiling Point | Data not available | Data not available | [1] |
| Melting Point | Data not available | Data not available | |
| Solubility | Expected to be soluble in water | Exhibits polarity and hydrogen bonding capability, suggesting solubility in polar solvents. | [3] |
| XLogP3 | Data not available | -1.1 | [2] |
| Topological Polar Surface Area | Data not available | 81.1 Ų | [2] |
| Hydrogen Bond Donor Count | 4 (from cation) | 3 | [2] |
| Hydrogen Bond Acceptor Count | 1 (from cation) | 2 | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | Data not available | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The proposed synthesis involves two main stages: the formation of the urea moiety on the primary amine of putrescine and the subsequent conversion to the hydrochloride salt.
Caption: Proposed two-stage synthesis of (4-Aminobutyl)urea hydrochloride.
Detailed Step-by-Step Methodology (Representative Protocol)
Disclaimer: This protocol is representative and has not been experimentally validated from a published source for this specific compound. It should be adapted and optimized by a qualified synthetic chemist under appropriate laboratory safety conditions.
Materials:
-
1,4-Diaminobutane (Putrescine)
-
Potassium Cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether or Isopropanol
-
Deionized Water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,4-diaminobutane (1.0 eq) in deionized water.
-
Acidification: Cool the solution to 0-5°C in the ice bath. Slowly add concentrated hydrochloric acid (1.0 eq) dropwise while stirring to form the monohydrochloride salt of putrescine in situ. This protonates one of the amino groups, reducing its nucleophilicity and favoring monosubstitution.
-
Urea Formation: In a separate beaker, dissolve potassium cyanate (1.1 eq) in a minimal amount of warm deionized water. Add this solution dropwise to the cold, stirring putrescine solution. The reaction involves the in-situ formation of isocyanic acid (HNCO) which then reacts with the free primary amine of putrescine.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and formation of the product.
-
Workup (Free Base - Optional): To isolate the free base (N-carbamoylputrescine), basify the reaction mixture with a strong base (e.g., NaOH) and extract with an appropriate organic solvent. This step is typically omitted if the hydrochloride salt is the target.
-
Salt Formation and Isolation: Concentrate the aqueous reaction mixture under reduced pressure to a thick oil or solid. Redissolve the crude material in a minimal amount of a suitable alcohol (e.g., isopropanol). To precipitate the hydrochloride salt, add a solution of anhydrous HCl in diethyl ether or isopropanol until precipitation is complete.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified (4-Aminobutyl)urea hydrochloride under vacuum to yield the final product. Characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Role and Potential Applications in Drug Development
The significance of (4-Aminobutyl)urea hydrochloride in a research context is primarily derived from its identity as N-carbamoylputrescine, a known intermediate in the biosynthesis of polyamines in plants and some microorganisms.[4][5]
Established Biological Context: The Polyamine Pathway
In many plants, putrescine is synthesized from arginine in a three-step enzymatic process.[4] N-carbamoylputrescine is the product of the second step and the direct substrate for the final step, where it is hydrolyzed by the enzyme N-carbamoylputrescine amidohydrolase (CPA) to yield putrescine, ammonia, and carbon dioxide.[4][6] Putrescine is a critical precursor for the synthesis of higher polyamines like spermidine and spermine, which are essential for cell viability and proliferation.[7][8]
Caption: Role of N-Carbamoylputrescine in the plant polyamine biosynthesis pathway.
Potential Research and Drug Development Applications
-
Enzyme Inhibition Studies: As a stable analog of a natural substrate, (4-Aminobutyl)urea hydrochloride can be used to study the kinetics and mechanism of N-carbamoylputrescine amidohydrolase (CPA). It could serve as a starting point for designing inhibitors of this enzyme, which could be valuable as herbicides or as tools to study polyamine metabolism in plants.[9][10]
-
Building Block for Bioactive Molecules: The urea functionality is a key structural motif in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with protein targets.[11] The (4-Aminobutyl)urea structure provides a versatile scaffold. The terminal primary amine can be further functionalized to generate libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and receptors. The putrescine backbone can act as a linker to mimic natural polyamines, potentially targeting the polyamine transport system to deliver a pharmacophore into cancer cells, which often have upregulated polyamine uptake.[7]
-
Probes for Neurological Research: Given that putrescine is a neuromodulator, derivatives like (4-Aminobutyl)urea could be explored as precursors for compounds aimed at treating neurological disorders.[3]
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for (4-Aminobutyl)urea hydrochloride (CAS 1310964-83-0) is not publicly available. Therefore, this compound should be handled with the care accorded to a new chemical entity with unknown toxicological properties. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage condition is under an inert atmosphere at 2-8°C.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
(4-Aminobutyl)urea hydrochloride is a research chemical with significant potential rooted in its connection to the biologically crucial polyamine pathway. While direct experimental data on the hydrochloride salt is limited, its identity as N-carbamoylputrescine provides a strong scientific basis for its utility. For researchers in medicinal chemistry, biochemistry, and plant sciences, this compound represents a valuable tool for enzyme studies and a versatile building block for the synthesis of novel bioactive molecules. Adherence to rigorous safety protocols is paramount when working with this and any compound with an incomplete toxicological profile.
References
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Piotrowska-Długosz, A., Gąsiorowska, K., Lejman, A., Wnętrzak, M., & Janczak, J. (2016). Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants. Frontiers in Plant Science, 7, 368. [Link]
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Patel, J., & Majee, M. (2022). Compartmentation of Putrescine Synthesis in Plants. bioRxiv. [Link]
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Solubility of Things. (n.d.). 4-Aminobutylurea. Retrieved from [Link]
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ResearchGate. (n.d.). Two pathways for putrescine biosynthesis. The reaction catalyzed by MtCPA is highlighted in blue. [Diagram]. Retrieved from [Link]
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Klassen, R., Baier, T., & Kruse, O. (2022). Advanced pathway engineering for phototrophic putrescine production. bioRxiv. [Link]
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Patel, J., & Majee, M. (2022). Compartmentation of Putrescine Synthesis in Plants. bioRxiv. [Link]
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PubChem. (n.d.). N-Carbamoylputrescine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The polyamine pathway. [Diagram]. Retrieved from [Link]
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Klassen, R., Baier, T., & Kruse, O. (2022). Advanced pathway engineering for phototrophic putrescine production. Plant Physiology, 190(4), 2539-2555. [Link]
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Morris, D. R., & Pardee, A. B. (1970). A probable new pathway for the biosynthesis of putrescine in Escherichia coli. Journal of Bacteriology, 101(3), 725–730. [Link]
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Organic Syntheses. (n.d.). Putrescine dihydrochloride. Retrieved from [Link]
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Cynober, L., Moinard, C., De Bandt, J. P., Jourdan, M., & Le Boucher, J. (2019). Is N-Carbamoyl Putrescine, the Decarboxylation Derivative of Citrulline, a Regulator of Muscle Protein Metabolism in Rats?. Metabolites, 9(11), 263. [Link]
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Moinard, C., Le Boucher, J., Jourdan, M., De Bandt, J. P., & Cynober, L. (2012). N-Carbamoylputrescine, a citrulline-derived polyamine, is not a significant citrulline metabolite in rats. Analytical Biochemistry, 423(1), 54–60. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
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Haberle, J., et al. (2025). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity. BORIS Portal. [Link]
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Popin, R. V., & Khripach, V. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1345–1359. [Link]
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Piotrowski, M., Schönfelder, S., & Weiler, E. W. (2003). Plant C-N hydrolases and the identification of a plant N-carbamoylputrescine amidohydrolase involved in polyamine biosynthesis. The Journal of Biological Chemistry, 278(3), 1708–1714. [Link]
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Kitamura, M., et al. (2023). N-Carbamoylputrescine Amidohydrolase of Bacteroides thetaiotaomicron, a Dominant Species of the Human Gut Microbiota. Applied and Environmental Microbiology, 89(4), e01972-22. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Retrieved from [Link]
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- Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.
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